molecular formula C4H8ClF4N B1484716 2,4,4,4-Tetrafluorobutan-1-amine hydrochloride CAS No. 2097960-26-2

2,4,4,4-Tetrafluorobutan-1-amine hydrochloride

Cat. No.: B1484716
CAS No.: 2097960-26-2
M. Wt: 181.56 g/mol
InChI Key: YXMHJEZNOHWRTQ-UHFFFAOYSA-N
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Description

2,4,4,4-Tetrafluorobutan-1-amine hydrochloride is a fluorinated amine compound with the molecular formula C4H9ClF3N. It is a derivative of butanamine, where three hydrogen atoms on the terminal carbon are replaced by fluorine atoms, and it is stabilized as a hydrochloride salt. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter its reactivity and interactions in various chemical and biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,4-Tetrafluorobutan-1-amine hydrochloride typically involves the fluorination of butanamine derivatives. One common method includes the reaction of butanamine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting fluorinated amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of automated systems and advanced purification techniques, such as crystallization and distillation, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,4,4-Tetrafluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted amines depending on the substituent introduced.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include primary amines.

Scientific Research Applications

2,4,4,4-Tetrafluorobutan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4,4-Tetrafluorobutan-1-amine hydrochloride involves its interaction with molecular targets through its amine group and fluorinated carbon chain. The presence of fluorine atoms enhances its lipophilicity and can influence its binding affinity to enzymes and receptors. This compound can modulate biological pathways by acting as a substrate or inhibitor, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorination pattern, which can result in distinct chemical and biological properties. The position and number of fluorine atoms can significantly affect its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4,4,4-tetrafluorobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F4N.ClH/c5-3(2-9)1-4(6,7)8;/h3H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMHJEZNOHWRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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